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Compound of Interest

Compound Name: 2-Propyloxazole-4-carboxylic acid

Cat. No.: B566239

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between 2-propyloxazole-4-
carboxylic acid and its ethyl ester derivative, ethyl 2-propyloxazole-4-carboxylate. While
specific experimental data for these exact compounds are not readily available in the searched
literature, this document outlines the expected spectroscopic characteristics based on the
known properties of carboxylic acids, esters, and related oxazole structures. The information
herein serves as a predictive guide for researchers working with these or similar molecules.

The primary difference between these two compounds is the functional group at the 4-position
of the oxazole ring: a carboxylic acid (-COOH) versus an ethyl ester (-COOCH2CHs). This
structural change leads to distinct and predictable differences in their respective NMR, IR, and
mass spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-propyloxazole-4-

carboxylic acid and ethyl 2-propyloxazole-4-carboxylate. These predictions are based on
established chemical shift ranges and fragmentation patterns for the respective functional
groups.

'H NMR Spectroscopy Data
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The most notable difference in the *H NMR spectra is the presence of a broad singlet for the
acidic proton of the carboxylic acid, typically observed far downfield (>10 ppm), which is absent
in the ethyl ester. The ethyl ester will instead show characteristic signals for the ethyl group: a
quartet for the methylene (-CHz-) protons and a triplet for the methyl (-CHs) protons.

Table 1: Predicted *H NMR Chemical Shifts (8, ppm)

Ethyl 2-
] 2-Propyloxazole-4- ) ]
Assignment i _ propyloxazole-4- Key Differentiator
carboxylic acid
carboxylate

Minor shift due to
Oxazole-H ~8.3-8.6 (s, 1H) ~8.2-8.5 (s, 1H) electronic
environment change.

Similar chemical

Propy! -CHa- ~2.8-3.0 (t, 2H) ~2.8-3.0 (t, 2H) )
environment.
Similar chemical
Propyl -CHz- ~1.7-1.9 (sextet, 2H) ~1.7-1.9 (sextet, 2H) )
environment.
Similar chemical
Propyl -CHs ~0.9-1.1 (t, 3H) ~0.9-1.1 (t, 3H) )
environment.
] ) Present only in the
Carboxylic Acid -OH ~10-13 (br s, 1H) ] ]
carboxylic acid.
Present only in the
Ethyl Ester -OCHa- - ~4.2-4.4 (q, 2H)
ethyl ester.
Present only in the
Ethyl Ester -CHs - ~1.2-1.4 (t, 3H)

ethyl ester.

Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.[1][2][3]

3C NMR Spectroscopy Data

In 13C NMR, the carbonyl carbon of the carboxylic acid is expected to be slightly downfield
compared to the ester carbonyl.[4][5] The ethyl ester will also exhibit two additional signals
corresponding to the ethyl group carbons.
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Table 2: Predicted 3C NMR Chemical Shifts (o, ppm)

Ethyl 2-
) 2-Propyloxazole-4- ) )
Assignment . : propyloxazole-4- Key Differentiator
carboxylic acid

carboxylate
Oxazole C=0 Shift due to
~165-175 ~160-170 o

Carbonyl esterification.[4]
Oxazole C2 ~160-165 ~160-165
Oxazole C4 ~138-142 ~138-142
Oxazole C5 ~125-130 ~125-130
Propyl -CH-- ~28-32 ~28-32
Propyl -CH-- ~20-24 ~20-24
Propyl -CHs ~13-15 ~13-15

Present only in the
Ethyl Ester -OCH:- - ~60-65

ethyl ester.

Present only in the
Ethyl Ester -CH3 - ~14-16

ethyl ester.

Chemical shifts are referenced to TMS (0 ppm).[6][7][8]

IR Spectroscopy Data

The IR spectrum of the carboxylic acid is characterized by a very broad O-H stretch due to
hydrogen bonding, which is absent in the ester.[9][10][11] The C=0 stretching frequency is also
expected to be slightly different.

Table 3: Predicted IR Absorption Frequencies (cm™1)
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Ethyl 2-
- 2-Propyloxazole-4- i . .
Vibrational Mode ) _ propyloxazole-4- Key Differentiator
carboxylic acid

carboxylate
3300-2500 (very Hallmark of a
O-H Stretch - . .
broad) carboxylic acid.[12]
C-H Stretch 3000-2850 3000-2850 Present in both.
Ester C=0 is typically
C=0 Stretch 1725-1700 1750-1735 at a higher frequency.
[13]
Present in both, but
C-O Stretch 1320-1210 1300-1000

pattern differs.

Mass Spectrometry Data

In mass spectrometry, both molecules are expected to show a molecular ion peak. The
fragmentation patterns will differ significantly. The carboxylic acid may show losses of -OH (17
amu) and -COOH (45 amu).[14] The ethyl ester is likely to undergo fragmentation characteristic
of esters, such as loss of the ethoxy group (-OCH2CHs, 45 amu) or ethylene via McLafferty

rearrangement if sterically possible.[15][16]

Table 4: Predicted Mass Spectrometry Fragmentation

Compound Molecular Weight Key Fragments (m/z)
2-Propyloxazole-4-carboxylic 155.15 M+ (155), [M-OH]* (138), [M-
acid (C7HoNO3) ' COOH]J* (110)

Ethyl 2-propyloxazole-4- 183.20 M* (183), [M-OC2Hs]* (138),
carboxylate (CoH13NOs3) ' [M-COOC:zHs]* (110)

Experimental Protocols

Standard spectroscopic technigues would be employed for the characterization of these

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds). For the carboxylic acid, DMSO-ds is often
preferred to ensure observation of the acidic proton.

e 1H NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum using a 400 or
500 MHz spectrometer. Key parameters include a spectral width of 0-16 ppm, a sufficient
number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay
of 1-5 seconds.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A wider spectral width
(0-220 ppm) is used. Due to the low natural abundance of 13C, a larger number of scans is
typically required.

» Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the
compound with dry KBr powder and pressing it into a transparent disk. Alternatively,
Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid
sample directly on the ATR crystal.

» Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of
4000-400 cm~1. A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded first and automatically subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and compare them to known
correlation tables to confirm the presence of key functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For volatile
compounds like the ethyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) is
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suitable. For the less volatile carboxylic acid, Electrospray lonization (ESI) coupled with
liquid chromatography (LC-MS) or direct infusion is a common method.

 lonization: lonize the sample molecules. In GC-MS, Electron lonization (EI) is typically used,
which can cause extensive fragmentation.[17] ESI is a softer ionization technique that often
leaves the molecular ion intact.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate the mass spectrum, which is a plot of ion intensity
versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the
molecular weight and deduce structural information.

Structural Relationship

The ethyl ester derivative is synthesized from the carboxylic acid through an esterification
reaction, typically by reacting the acid with ethanol in the presence of an acid catalyst. This
fundamental relationship is visualized below.

Chemical Relationship

2-Propyloxazole-4-carboxylic acid
(-COCH)

Esterification Hydrolysis
(+ Ethanol, H*) (+ H20, H*/OH")

Ethyl 2-propyloxazole-4-carboxylate
(-COOCH2CHs)

Click to download full resolution via product page

Caption: Conversion between the carboxylic acid and its ethyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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